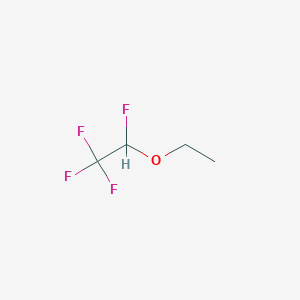
2-Ethoxy-1,1,1,2-tetrafluoro-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane typically involves the reaction of ethyl alcohol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where ethyl alcohol and tetrafluoroethylene are fed into the reactor under controlled conditions. The use of catalysts such as aluminum chloride or other Lewis acids can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1,1,1,2-tetrafluoro-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated ethers.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Fluorinated aldehydes or acids.
Reduction: Partially fluorinated ethers.
Substitution: Halogenated ethers with different halogen atoms.
Scientific Research Applications
2-Ethoxy-1,1,1,2-tetrafluoro-ethane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in various organic synthesis reactions.
Biology: Investigated for its potential use in biological assays and as a fluorinated probe in imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane involves its interaction with molecular targets through its ether and fluorine functional groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ether linkage provides stability and reactivity, enabling the compound to participate in various chemical reactions.
Comparison with Similar Compounds
1-Ethoxy-1,1,2,2-tetrafluoroethane: Similar in structure but with different fluorine atom positions.
1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane: Contains additional fluorine atoms and an extended ether linkage.
Ethane, 2-chloro-1,1,1,2-tetrafluoro-: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: 2-Ethoxy-1,1,1,2-tetrafluoro-ethane is unique due to its specific arrangement of fluorine atoms and the presence of an ethoxy group, which imparts distinct chemical properties and reactivity compared to other fluorinated ethers. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
50285-06-8 |
|---|---|
Molecular Formula |
C4H6F4O |
Molecular Weight |
146.08 g/mol |
IUPAC Name |
2-ethoxy-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H6F4O/c1-2-9-3(5)4(6,7)8/h3H,2H2,1H3 |
InChI Key |
ISSHBUUZSURRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


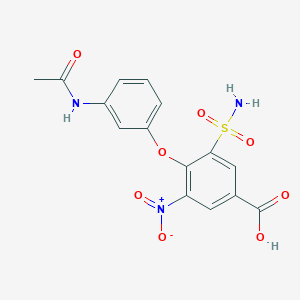
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
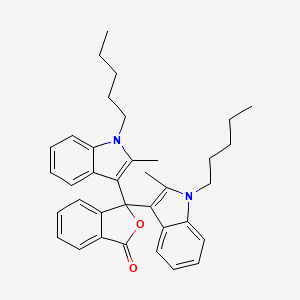
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)

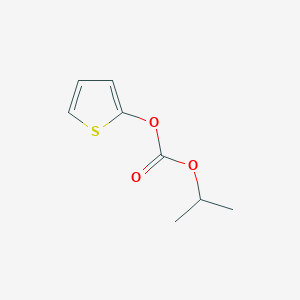
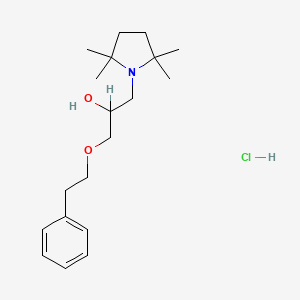
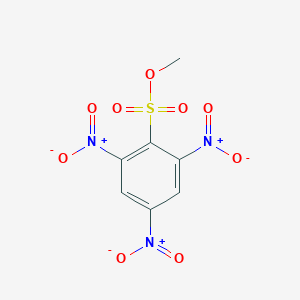
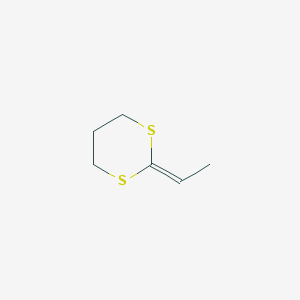
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)




